molecular formula C32H53N9O7 B12610805 L-Lysyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide CAS No. 649727-62-8

L-Lysyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide

Cat. No.: B12610805
CAS No.: 649727-62-8
M. Wt: 675.8 g/mol
InChI Key: UWRUZNLSXQIDHB-XDEZJFBHSA-N
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Description

L-Lysyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide is a synthetic heptapeptide (7-residue peptide) with the sequence L-Lys-D-Ala-L-Phe-Gly-L-Val-L-Val-Gly-NH₂. Notably, it contains a rare D-alanine residue, which distinguishes it from naturally occurring peptides composed exclusively of L-amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial systems, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction can yield free thiol groups .

Scientific Research Applications

L-Lysyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Lysyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate various biological pathways by binding to these targets and altering their activity. This can result in changes in cellular processes, such as signal transduction, gene expression, or metabolic regulation .

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between L-Lysyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide and related peptides:

Compound Name Sequence Length Key Structural Features Molecular Weight* Key Residues Reference
This compound 7 residues D-Ala, two consecutive Val residues, C-terminal amide ~700–800 Da† D-Ala, Val, Phe, Lys N/A
Rusalatide Acetate (TP 508) 22 residues L-amino acids, cysteinyl (potential disulfide bonds), acetate salt 7054.00 Da Cys, Asp, Glu, Lys, Arg
Compound from (CAS not provided) 20 residues Multiple Lys, Phe, Ile, Leu; linear structure ~2500–3000 Da† Lys, Phe, Ile, Leu, Ala
Glycine, L-valylglycyl-L-leucyl-L-lysyl-L-lysyl-L-seryl-L-phenylalanyl-L-tyrosyl (CAS 654652-90-1) 8 residues Tyr, Ser, Leu; C-terminal glycine ~1000–1100 Da† Tyr, Ser, Leu, Val, Phe

*Molecular weights are approximate due to lack of explicit data; †Estimated based on sequence.

Key Observations :

  • D-Alanine vs. L-Residues : The presence of D-alanine in the main compound contrasts with the all-L configurations of Rusalatide and the peptides. This may reduce enzymatic degradation.
  • Hydrophobic Domains : The consecutive valine residues in the main compound enhance hydrophobicity, similar to the Ile/Leu-rich regions in ’s peptide. Rusalatide, however, balances hydrophobicity with charged residues (Lys, Arg).
  • The peptide includes tyrosine, enabling hydrogen bonding or receptor interactions via its hydroxyl group.

Functional and Pharmacological Comparison

Compound Name Reported Function Stability Considerations Target Indications Reference
This compound Not explicitly stated (hypothetical: antimicrobial or protease-resistant therapeutic) High (due to D-Ala) N/A N/A
Rusalatide Acetate (TP 508) Accelerates bone, skin, and cardiovascular tissue repair Moderate (salt formulation may enhance stability) Wound healing, tissue regeneration
Compound from Unknown (structural similarity to cell-penetrating peptides) Likely low (linear, no D-residues) N/A
Glycine, L-valyl...L-tyrosyl (CAS 654652-90-1) Unknown (potential signaling or receptor-binding roles) Moderate (Tyr may confer partial stability) Hypothetical: endocrine or immune modulation

Functional Insights :

  • Rusalatide Acetate : Its extended sequence and charged residues (Lys, Arg) enable interactions with growth factor receptors or extracellular matrix components, supporting its role in tissue repair.
  • Main Compound : The D-Ala and Val-Val motifs may prioritize stability over complex receptor interactions, making it suitable for applications requiring prolonged half-life.

Research and Development Status

  • Rusalatide Acetate : Advanced to clinical trials for tissue regeneration, with documented efficacy in preclinical models.
  • Other Compounds: Limited data on translational progress; structural analyses dominate available literature.

Biological Activity

L-Lysyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide is a synthetic peptide that has garnered attention for its potential biological activities, particularly in therapeutic applications. This compound, with the CAS Number 649727-62-8, is part of a broader class of peptides that are being explored for their roles in various biological processes and therapeutic interventions.

Chemical Structure and Properties

The compound consists of a sequence of amino acids that contribute to its unique properties. The structural formula can be represented as follows:

  • Molecular Formula : C₁₈H₃₃N₇O₆S
  • Molecular Weight : 431.56 g/mol

This peptide's structure allows it to interact with biological systems effectively, potentially influencing various physiological pathways.

This compound may exert its biological effects through several mechanisms:

  • Receptor Binding : Similar peptides have been shown to bind to specific receptors, modulating signaling pathways that can lead to therapeutic effects.
  • Transport Across Biological Barriers : The compound may utilize peptide vectors to enhance transport across cellular membranes or the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) therapies .
  • Stability and Pharmacokinetics : The inclusion of D-amino acids in its structure may increase resistance to enzymatic degradation, enhancing its pharmacokinetic profile .

Biological Activities

Research into the biological activities of this compound has revealed several potential applications:

  • Neuroprotective Effects : Studies suggest that similar compounds can protect neuronal cells from apoptosis, indicating potential use in neurodegenerative diseases.
  • Antimicrobial Properties : Some peptide derivatives exhibit antimicrobial activities, which could be beneficial in treating infections.
  • Anti-inflammatory Effects : Peptides with similar structures have been noted for their ability to modulate inflammatory responses, making them candidates for treating conditions like arthritis and other inflammatory diseases.

Properties

CAS No.

649727-62-8

Molecular Formula

C32H53N9O7

Molecular Weight

675.8 g/mol

IUPAC Name

(2S)-2,6-diamino-N-[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]hexanamide

InChI

InChI=1S/C32H53N9O7/c1-18(2)26(31(47)36-16-24(35)42)41-32(48)27(19(3)4)40-25(43)17-37-30(46)23(15-21-11-7-6-8-12-21)39-28(44)20(5)38-29(45)22(34)13-9-10-14-33/h6-8,11-12,18-20,22-23,26-27H,9-10,13-17,33-34H2,1-5H3,(H2,35,42)(H,36,47)(H,37,46)(H,38,45)(H,39,44)(H,40,43)(H,41,48)/t20-,22+,23+,26+,27+/m1/s1

InChI Key

UWRUZNLSXQIDHB-XDEZJFBHSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCCN)N

Origin of Product

United States

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